molecular formula C27H23N3O6 B433528 prop-2-en-1-yl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 445223-04-1

prop-2-en-1-yl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Katalognummer: B433528
CAS-Nummer: 445223-04-1
Molekulargewicht: 485.5g/mol
InChI-Schlüssel: FPWAHITYSPBRPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method involves the four-component reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-3’H-spiro[indole-3,4’-pyridine]-2’-thiolates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO, hydrochloric acid, N-aryl α-chloroacetamides, and α-bromoacetophenones. Reaction conditions vary but often involve heating and the use of solvents like ethanol.

Major Products

Major products formed from these reactions include diastereomeric 6’-amino-5’-cyano-5-methyl-2-oxo-2’-thioxo-1,2,2’,3’-tetrahydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides and various S-alkylation products .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. Molecular docking studies suggest that it can bind to transcriptional regulator proteins, affecting gene expression and cellular pathways . The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-enyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific structural features, such as the spiro connection between the indole and pyran rings and the presence of multiple functional groups

Eigenschaften

CAS-Nummer

445223-04-1

Molekularformel

C27H23N3O6

Molekulargewicht

485.5g/mol

IUPAC-Name

prop-2-enyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C27H23N3O6/c1-3-13-34-25(32)23-17(2)36-24(29)20(14-28)27(23)19-11-7-8-12-21(19)30(26(27)33)15-22(31)35-16-18-9-5-4-6-10-18/h3-12H,1,13,15-16,29H2,2H3

InChI-Schlüssel

FPWAHITYSPBRPI-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C

Kanonische SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.